molecular formula C11H11N3O3S B5109240 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid

1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid

Cat. No. B5109240
M. Wt: 265.29 g/mol
InChI Key: HCDDHVBEFMTBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid, also known as MTAP, is a chemical compound that has been widely studied for its potential applications in scientific research. MTAP is a pyrazole derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in a range of research applications.

Mechanism of Action

The mechanism of action of 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is complex and not fully understood. However, it is believed that 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid exerts its effects through the inhibition of various enzymes and signaling pathways. For example, 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has also been shown to modulate the activity of various neurotransmitter receptors, including the NMDA receptor.
Biochemical and Physiological Effects:
1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. These effects include the inhibition of cancer cell growth, the modulation of synaptic plasticity, and the regulation of gene expression. In addition, 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to have antioxidant and anti-inflammatory properties, making it a potentially useful compound for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The use of 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid in scientific research has several advantages and limitations. One advantage is that 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is a relatively stable compound that can be easily synthesized and purified. In addition, 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, the effects of 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid can vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for the study of 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid. One area of research is the development of new compounds that are based on the structure of 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid. These compounds may have improved efficacy and safety profiles compared to 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid. Another area of research is the identification of new targets and pathways that are modulated by 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid. This information may lead to the development of new therapeutics for a range of diseases. Finally, further studies are needed to fully understand the mechanism of action of 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid and its effects on various biological systems.

Synthesis Methods

The synthesis of 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is a complex process that involves several steps. One common method for synthesizing 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid involves the reaction of 2-thienylmethylamine with 1-methyl-1H-pyrazole-4-carboxylic acid, followed by the addition of a carbonyl group to the resulting compound. The final product is purified through a series of chromatography and recrystallization steps.

Scientific Research Applications

1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been used as a tool for studying the mechanisms of synaptic plasticity and memory formation. In drug discovery, 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been identified as a potential lead compound for the development of new therapeutics.

properties

IUPAC Name

1-methyl-5-(thiophen-2-ylmethylcarbamoyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-14-9(8(6-13-14)11(16)17)10(15)12-5-7-3-2-4-18-7/h2-4,6H,5H2,1H3,(H,12,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDDHVBEFMTBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-[(thiophen-2-ylmethyl)carbamoyl]-1H-pyrazole-4-carboxylic acid

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